2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
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Overview
Description
2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with morpholinoacetyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with thioglycolic acid to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or methanol and require precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS); reactions are conducted under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated thiadiazole derivatives
Scientific Research Applications
2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.
2-Aminothiazole-5-carboxylic acid phenylamide: Exhibits anti-proliferative effects on cancer cells.
Indole derivatives: Widely studied for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid stands out due to its unique combination of a thiadiazole ring and a morpholinoacetyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[5-[(2-morpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S2/c15-7(5-14-1-3-18-4-2-14)11-9-12-13-10(20-9)19-6-8(16)17/h1-6H2,(H,16,17)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCLLFRBJWOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666371 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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